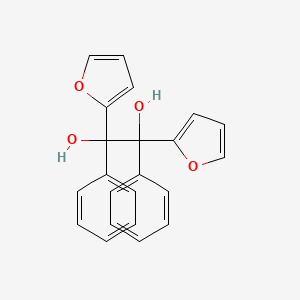
1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by the presence of two furan rings and two phenyl groups attached to an ethane backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol can be synthesized through a multi-step process involving the condensation of furfural with benzoin. The reaction typically involves the use of catalysts such as cyanide ions or N-heterocyclic carbenes (NHCs) to facilitate the benzoin condensation reaction . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and toluene, with the reaction being carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of metal catalysts and high-throughput screening techniques can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include diketones, quinones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol is unique due to the presence of both furan and phenyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
52056-41-4 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1,2-bis(furan-2-yl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C22H18O4/c23-21(19-13-7-15-25-19,17-9-3-1-4-10-17)22(24,20-14-8-16-26-20)18-11-5-2-6-12-18/h1-16,23-24H |
InChI Key |
DZHGFHSQDFHGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)(C(C3=CC=CC=C3)(C4=CC=CO4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


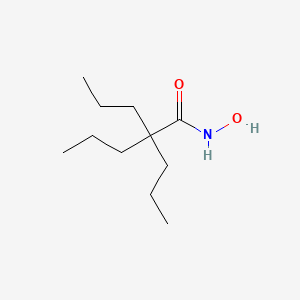
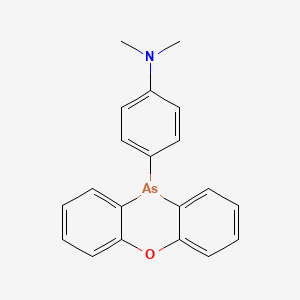
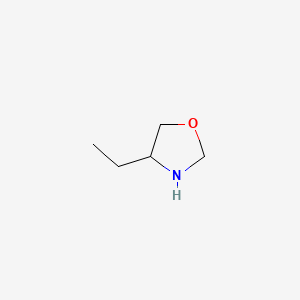


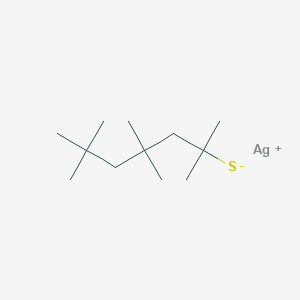
![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
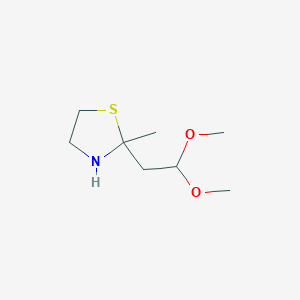
![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
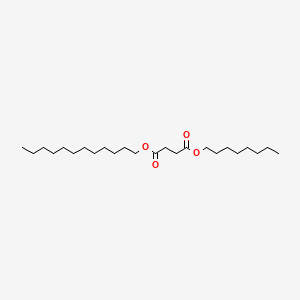

![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
